3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
This compound belongs to the 1,2,4-triazole-4-ylamine class, characterized by a triazole core substituted with fluorinated aryl groups and a methylthio linker. Its structure includes a 1,2,4-triazole ring with a 2-fluorophenyl group at position 3 and a (2-fluorophenyl)methylthio group at position 3. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which is critical for bioavailability and receptor interactions in medicinal chemistry .
Synthetic routes for analogous triazole derivatives often involve condensation of fluorinated benzoic acids with thiocarbohydrazides, followed by functionalization via nucleophilic substitution or coupling reactions. For example, 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (a related intermediate) is synthesized via fusion of 3-fluorobenzoic acid and thiocarbohydrazide in 85% yield .
Properties
Molecular Formula |
C15H12F2N4S |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12F2N4S/c16-12-7-3-1-5-10(12)9-22-15-20-19-14(21(15)18)11-6-2-4-8-13(11)17/h1-8H,9,18H2 |
InChI Key |
JTYAKRPXDSDDAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by the introduction of fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the fluorophenyl groups or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has shown that triazole derivatives, including 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine, exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. For instance, compounds in the triazole class have been evaluated against strains of Candida and Aspergillus, showing promising results in inhibiting growth at low concentrations.
Anticancer Potential
Triazole derivatives are also being explored for their anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Research indicates that modifications to the triazole ring can enhance the selectivity and potency against different cancer cell lines.
Agricultural Applications
In agriculture, triazole compounds are widely used as fungicides. The structural characteristics of 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine enable it to effectively target fungal pathogens in crops. Its efficacy against diseases such as powdery mildew and rusts has been documented, suggesting its potential as a protective agent in crop management.
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorophenyl groups enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Research Findings and Limitations
- Structure-Activity Relationship (SAR) : Fluorine at the ortho position (2-fluorophenyl) reduces steric hindrance, enhancing binding to enzymatic targets like cytochrome P450 . Chlorine substituents (e.g., 2,4-dichlorophenyl) increase electrophilicity but may elevate toxicity .
- Thermal Stability : Triazole-4-ylamines decompose above 250°C, making them suitable for high-temperature formulations .
- Knowledge Gaps: Limited pharmacokinetic data exist for the target compound. Most studies focus on in vitro activity; in vivo efficacy and toxicity profiles remain unexplored .
Biological Activity
3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that includes fluorinated phenyl groups and a triazole ring, making it a candidate for various medicinal applications, particularly in oncology and antimicrobial therapy.
The molecular formula for this compound is , with a molecular weight of approximately 318.3 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C15H12F2N4S |
| Molecular Weight | 318.3 g/mol |
| IUPAC Name | 3-(2-fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazol-4-amine |
| Canonical SMILES | C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)F |
The biological activity of 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can inhibit various enzymes and modulate receptor functions due to the presence of fluorine atoms, which enhance its binding affinity and selectivity.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of triazole derivatives. For instance, compounds similar to 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine have shown efficacy against multiple cancer cell lines. A study indicated that triazole derivatives exhibit significant antiproliferative effects on cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Research has shown that derivatives of this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis .
Anti-inflammatory Effects
Additionally, compounds within this family have been evaluated for their anti-inflammatory effects. Studies indicate that they can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated immune cells . This suggests a dual role in both cancer treatment and inflammatory disease management.
Study on Anticancer Activity
A comprehensive evaluation involving various triazole derivatives demonstrated that those with specific substitutions, including the fluorinated phenyl groups found in our compound of interest, exhibited enhanced anticancer activity against cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer) with IC50 values indicating low toxicity to normal cells .
Study on Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, derivatives similar to 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine were tested against a panel of bacterial strains. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of these compounds as therapeutic agents in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
